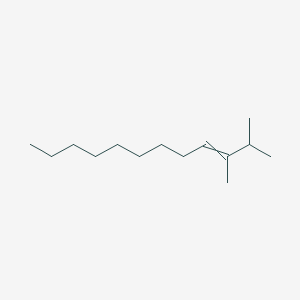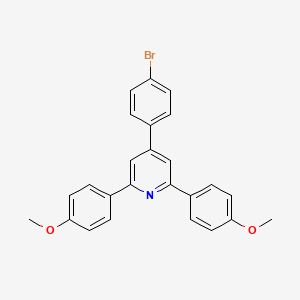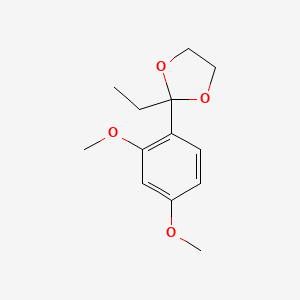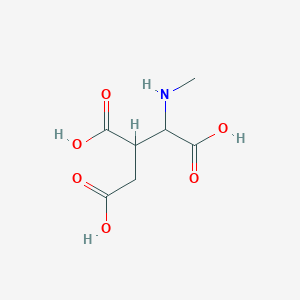![molecular formula C14H17N B14266952 2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine CAS No. 159804-83-8](/img/structure/B14266952.png)
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine is an organic compound that features a pyridine ring substituted with a cyclopentadienyl group and a methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The cyclopentadienyl group is introduced through a reaction between cyclopentadiene and an appropriate dienophile under controlled conditions . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of cyclopentadiene from coal tar or by steam cracking of naphtha . The cyclopentadiene is then reacted with a suitable pyridine derivative under optimized conditions to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the cyclopentadienyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and dendrimers.
Medicine: Investigated for its potential use in drug development and as a ligand in coordination chemistry.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine involves its interaction with molecular targets through its cyclopentadienyl and pyridine moieties. The compound can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . The pathways involved include coordination chemistry and organometallic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A precursor to the cyclopentadienyl group, commonly used in the synthesis of metallocenes.
Tetraphenylcyclopentadienone: Used as a building block for organic and organometallic compounds.
Cyclopentadienyl radical: An important intermediate in organic synthesis.
Uniqueness
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine is unique due to its combination of a cyclopentadienyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
159804-83-8 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2-(2-cyclopenta-1,3-dien-1-yl-2-methylpropyl)pyridine |
InChI |
InChI=1S/C14H17N/c1-14(2,12-7-3-4-8-12)11-13-9-5-6-10-15-13/h3-7,9-10H,8,11H2,1-2H3 |
Clave InChI |
VLTHXVAIULCJOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=N1)C2=CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


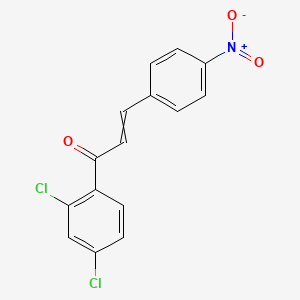

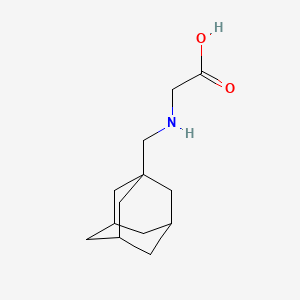

![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
